Temporin L

描述

属性

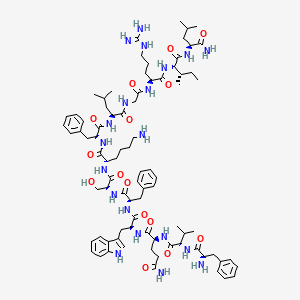

分子式 |

C83H122N20O15 |

|---|---|

分子量 |

1640.0 g/mol |

IUPAC 名称 |

(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]pentanediamide |

InChI |

InChI=1S/C83H122N20O15/c1-9-50(8)70(82(118)96-61(71(87)107)38-47(2)3)103-76(112)58(33-23-37-90-83(88)89)93-68(106)45-92-73(109)62(39-48(4)5)97-77(113)63(41-52-26-15-11-16-27-52)98-74(110)59(32-21-22-36-84)94-80(116)66(46-104)101-78(114)64(42-53-28-17-12-18-29-53)99-79(115)65(43-54-44-91-57-31-20-19-30-55(54)57)100-75(111)60(34-35-67(86)105)95-81(117)69(49(6)7)102-72(108)56(85)40-51-24-13-10-14-25-51/h10-20,24-31,44,47-50,56,58-66,69-70,91,104H,9,21-23,32-43,45-46,84-85H2,1-8H3,(H2,86,105)(H2,87,107)(H,92,109)(H,93,106)(H,94,116)(H,95,117)(H,96,118)(H,97,113)(H,98,110)(H,99,115)(H,100,111)(H,101,114)(H,102,108)(H,103,112)(H4,88,89,90)/t50-,56-,58-,59-,60-,61-,62-,63-,64-,65-,66-,69-,70-/m0/s1 |

InChI 键 |

SDXHFGQTTLDWPF-VTKIVCRMSA-N |

手性 SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC5=CC=CC=C5)N |

规范 SMILES |

CCC(C)C(C(=O)NC(CC(C)C)C(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CC5=CC=CC=C5)N |

产品来源 |

United States |

Foundational & Exploratory

The Discovery and Isolation of Temporin L from Rana temporaria: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Temporin L, a cationic antimicrobial peptide, was first isolated from the skin secretions of the European common frog, Rana temporaria. It is a 13-amino acid peptide with the sequence FVQWFSKFLGRIL-NH₂.[1] Unlike many other members of the temporin family which are primarily active against Gram-positive bacteria, this compound exhibits a broad spectrum of activity, targeting both Gram-positive and Gram-negative bacteria, as well as fungi. Its mechanism of action is primarily attributed to the disruption of microbial cell membranes. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound, including detailed experimental protocols and a summary of its biological activities.

Discovery and Isolation

The initial discovery of the temporin family of peptides, including this compound, was reported by Simmaco and colleagues in 1996.[2][3] The process involved a combination of molecular cloning from a cDNA library and direct purification from skin secretions of Rana temporaria.

Experimental Protocols

The initial identification of temporin precursors was achieved by screening a cDNA library constructed from the skin of Rana temporaria.

-

RNA Isolation and cDNA Library Construction: Total RNA was extracted from the skin of Rana temporaria. Poly(A)+ mRNA was then purified and used as a template to construct a cDNA library in a suitable vector (e.g., λgt10).

-

Probe Labeling and Hybridization: A cDNA fragment encoding the signal peptide of a known frog antimicrobial peptide precursor, esculentin from Rana esculenta, was used as a probe. The probe was labeled with a radioisotope (e.g., ³²P-dATP) using the random priming method. The labeled probe was then used to screen the Rana temporaria skin cDNA library by plaque hybridization.

-

Sequencing and Analysis: Positive clones were isolated, and the cDNA inserts were subcloned into a plasmid vector for DNA sequencing. The nucleotide sequences were then translated to deduce the amino acid sequences of the precursor proteins, which included a signal peptide, an acidic pro-region, and the mature peptide sequence.

The peptides predicted from the cDNA sequences were then isolated and purified directly from the frog's skin secretions.

-

Stimulation and Collection of Skin Secretions: Specimens of Rana temporaria were stimulated to release skin secretions, often through a mild electrical stimulation or injection of norepinephrine. The secretions were collected by rinsing the skin with a suitable buffer (e.g., deionized water or a mild acidic solution).

-

Initial Extraction and Clarification: The collected secretions were acidified (e.g., with trifluoroacetic acid, TFA) to inhibit protease activity, and then centrifuged to remove cellular debris. The supernatant was then passed through a solid-phase extraction cartridge (e.g., Sep-Pak C18) to concentrate the peptides and remove salts and other small molecules.

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The peptide-rich extract was subjected to multiple rounds of RP-HPLC for purification.

-

Primary Purification: A semi-preparative C18 column was typically used with a linear gradient of acetonitrile in 0.1% TFA.

-

Secondary and Tertiary Purification: Fractions containing peptides of interest were further purified on analytical C4 or diphenylmethylsilyl-silica columns with shallower acetonitrile gradients to achieve homogeneity.

-

-

Mass Spectrometry and Amino Acid Sequencing: The purified peptides were characterized by mass spectrometry to determine their molecular weights and by Edman degradation for amino acid sequencing to confirm their identity with the sequences predicted from the cDNA.

Experimental Workflow

Biological Activity of this compound

This compound exhibits a potent and broad-spectrum antimicrobial activity. Its biological effects have been quantified through various in vitro assays.

Antimicrobial Activity

The antimicrobial efficacy of this compound is typically determined by measuring its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the peptide that completely inhibits the visible growth of a microorganism.

| Microorganism | Strain | MIC (µM) | MIC (µg/mL) | Reference(s) |

| Escherichia coli | ATCC 25922 | 4.0 | 6.56 | [4] |

| Pseudomonas aeruginosa | ATCC 27853 | 50 | 82.0 | [5] |

| Klebsiella pneumoniae | ATCC BAA-1705 | 50 | 82.0 | [5] |

| Staphylococcus aureus | ATCC 25923 | 6.25 | 10.25 | [5] |

| Bacillus megaterium | BM11 | - | - | |

| Candida albicans | ATCC 10231 | - | - |

Note: MIC values can vary between studies due to differences in experimental conditions.

The MIC of this compound is determined using a broth microdilution method.

-

Preparation of Bacterial Inoculum: A single colony of the test microorganism is inoculated into a suitable broth medium (e.g., Mueller-Hinton Broth) and incubated until it reaches the mid-logarithmic growth phase. The bacterial suspension is then diluted to a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

-

Peptide Dilution Series: A serial twofold dilution of this compound is prepared in a 96-well microtiter plate.

-

Inoculation and Incubation: An equal volume of the bacterial inoculum is added to each well of the microtiter plate. The plate is then incubated at 37°C for 16-20 hours.

-

Determination of MIC: The MIC is determined as the lowest concentration of the peptide at which no visible growth of the microorganism is observed.

Hemolytic Activity

A critical aspect of evaluating the therapeutic potential of antimicrobial peptides is their toxicity to host cells. Hemolytic activity, the ability to lyse red blood cells, is a common measure of cytotoxicity.

| Peptide | HC₅₀ (µM) | Source of Erythrocytes | Reference(s) |

| This compound | ~8 | Human | [6] |

Note: HC₅₀ is the peptide concentration that causes 50% hemolysis.

The hemolytic activity of this compound is assessed by measuring the release of hemoglobin from erythrocytes.

-

Preparation of Erythrocyte Suspension: Freshly drawn red blood cells (e.g., human or sheep) are washed several times with a phosphate-buffered saline (PBS) solution by centrifugation to remove plasma and buffy coat. The washed erythrocytes are then resuspended in PBS to a final concentration of approximately 1% (v/v).

-

Peptide Incubation: Aliquots of the erythrocyte suspension are incubated with various concentrations of this compound at 37°C for a defined period (e.g., 1 hour).

-

Measurement of Hemolysis: After incubation, the samples are centrifuged to pellet the intact erythrocytes. The amount of hemoglobin released into the supernatant is quantified by measuring the absorbance at a specific wavelength (e.g., 415 or 540 nm) using a spectrophotometer.

-

Calculation of Percentage Hemolysis: The percentage of hemolysis is calculated using the following formula: % Hemolysis = [(Abssample - Absnegative control) / (Abspositive control - Absnegative control)] x 100

-

Negative control: Erythrocytes incubated with PBS.

-

Positive control: Erythrocytes incubated with a lytic agent (e.g., 0.1% Triton X-100) to achieve 100% hemolysis.

-

Mechanism of Action

The primary mechanism of action of this compound is the physical disruption of microbial cell membranes. As a cationic and amphipathic peptide, it preferentially interacts with the negatively charged components of bacterial membranes, leading to membrane permeabilization and cell death.

Membrane Interaction and Disruption

This compound's cationic nature facilitates its initial attraction to the anionic surfaces of bacterial membranes. Upon binding, the peptide undergoes a conformational change, adopting an α-helical structure that allows its hydrophobic residues to insert into the lipid bilayer. This insertion disrupts the membrane integrity, leading to the formation of pores or channels, leakage of intracellular contents, and ultimately, cell death.[7]

Conclusion

This compound, discovered in the skin secretions of Rana temporaria, is a potent, broad-spectrum antimicrobial peptide. Its discovery and characterization have provided valuable insights into the innate immune systems of amphibians and have highlighted its potential as a lead compound for the development of new anti-infective agents. The detailed protocols and data presented in this guide serve as a resource for researchers in the fields of microbiology, drug discovery, and peptide biochemistry. Further research into modifying the structure of this compound to enhance its antimicrobial activity while reducing its hemolytic effects is an active area of investigation.

References

- 1. researchgate.net [researchgate.net]

- 2. journals.asm.org [journals.asm.org]

- 3. bioone.org [bioone.org]

- 4. Interaction of Antimicrobial Peptide this compound with Lipopolysaccharide In Vitro and in Experimental Rat Models of Septic Shock Caused by Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel this compound antimicrobial peptides: promoting self-assembling by lipidic tags to tackle superbugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound: antimicrobial, haemolytic and cytotoxic activities, and effects on membrane permeabilization in lipid vesicles - PMC [pmc.ncbi.nlm.nih.gov]

Temporin L: A Technical Guide to its Primary Amino acid Sequence and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Temporin L, a member of the temporin family of antimicrobial peptides (AMPs), is a short, cationic, and hydrophobic peptide originally isolated from the skin secretions of the European red frog, Rana temporaria. It has garnered significant interest within the scientific and pharmaceutical communities due to its broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as certain fungi.[1] This technical guide provides a comprehensive overview of the primary amino acid sequence and key chemical properties of this compound, alongside detailed methodologies for their determination and a visualization of its proposed mechanisms of action.

Primary Amino Acid Sequence and Chemical Properties

The primary structure of this compound is a linear sequence of 13 amino acids. Its chemical properties are summarized in the table below.

| Property | Value | Source |

| Primary Amino Acid Sequence | Phe-Val-Gln-Trp-Phe-Ser-Lys-Phe-Leu-Gly-Arg-Ile-Leu-NH2 | [1] |

| One-Letter Code | FVQWFSKFLGRIL-NH2 | [1] |

| Molecular Formula | C83H122N20O15 | N/A |

| Molecular Weight | 1639.98 Da | N/A |

| Net Charge at Neutral pH (Theoretical) | +3 | [1] |

| Isoelectric Point (pI) (Theoretical) | ~10.0 (Calculated based on amino acid pKa values) | N/A |

| Hydrophobicity | High (Qualitative) | [2][3] |

Experimental Protocols

The determination of the chemical properties of peptides like this compound relies on a combination of established biochemical and analytical techniques. The following table outlines the general experimental protocols for characterizing the properties listed above.

| Property | Experimental Protocol |

| Primary Amino Acid Sequence | Edman Degradation: A method for sequencing amino acids in a peptide. In this process, the N-terminal amino acid is labeled and cleaved from the peptide without disrupting the peptide bonds between other amino acid residues. The process is repeated to determine the sequence. Mass Spectrometry (Tandem MS/MS): Peptides are fragmented in the mass spectrometer, and the resulting fragment ions are analyzed to determine the amino acid sequence. |

| Molecular Weight | Mass Spectrometry (MALDI-TOF or ESI-MS): Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) or Electrospray Ionization (ESI) mass spectrometry are standard methods. The peptide is ionized and its mass-to-charge ratio is measured, allowing for the precise determination of its molecular weight. |

| Net Charge & Isoelectric Point (pI) | Isoelectric Focusing (IEF): A technique that separates proteins or peptides based on their isoelectric point. A pH gradient is established in a gel, and an electric field is applied. The peptide migrates to the pH that corresponds to its pI, where its net charge is zero. Potentiometric Titration: This method involves titrating the peptide with an acid and a base to determine the pKa values of its ionizable groups. The pI can then be calculated from these pKa values. |

| Hydrophobicity | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The peptide is passed through a column with a nonpolar stationary phase. A polar mobile phase is used, and its polarity is gradually decreased. The retention time of the peptide on the column is a measure of its hydrophobicity; more hydrophobic peptides have longer retention times.[4][5][6][7] |

Mechanism of Action

This compound exerts its antimicrobial effects through a multi-faceted approach, primarily targeting the bacterial cell membrane and interfering with essential cellular processes.

Membrane Disruption

This compound's cationic nature facilitates its initial electrostatic interaction with the negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. Following this initial binding, its high hydrophobicity drives its insertion into the lipid bilayer, leading to membrane permeabilization and disruption.[2][3][8] This process is concentration-dependent, with lower concentrations causing transient pore formation and leakage of small molecules, while higher concentrations can lead to more extensive membrane damage and cell lysis.[8]

Inhibition of Cell Division

Beyond direct membrane damage, this compound can also translocate into the bacterial cytoplasm and interact with intracellular targets. One such critical target is the FtsZ protein, a key component of the bacterial cell division machinery.[9] By binding to FtsZ, this compound inhibits its GTPase activity, which is essential for the formation of the Z-ring, a structure that constricts to divide the cell. This inhibition leads to filamentation of the bacteria and ultimately, cell death.

Conclusion

This compound's potent and broad-spectrum antimicrobial activity, coupled with its dual mechanism of action involving both membrane disruption and inhibition of cell division, makes it a promising candidate for the development of novel antimicrobial therapeutics. A thorough understanding of its chemical properties and biological activities is crucial for its potential application in combating antibiotic-resistant pathogens. Further research into its structure-activity relationship and in vivo efficacy will be vital for translating its therapeutic potential into clinical applications.

References

- 1. First-in-Class Cyclic this compound Analogue: Design, Synthesis, and Antimicrobial Assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure and Formation Mechanism of Antimicrobial Peptides Temporin B- and L-Induced Tubular Membrane Protrusion - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Prediction of peptides retention behavior in reversed‐phase liquid chromatography based on their hydrophobicity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Requirements for prediction of peptide retention time in reversed-phase high-performance liquid chromatography: hydrophilicity/hydrophobicity of side-chains at the N- and C-termini of peptides are dramatically affected by the end-groups and location - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Hydrophobicity and retention time of a compound - Chromatography Forum [chromforum.org]

- 8. portlandpress.com [portlandpress.com]

- 9. The antimicrobial peptide this compound impairs E. coli cell division by interacting with FtsZ and the divisome complex. | Sigma-Aldrich [sigmaaldrich.com]

The Disruption of Bacterial Defenses: An In-depth Technical Guide to the Mechanism of Action of Temporin L on Bacterial Membranes

For Researchers, Scientists, and Drug Development Professionals

Temporin L, a cationic antimicrobial peptide isolated from the European red frog Rana temporaria, has emerged as a promising candidate in the fight against antibiotic-resistant bacteria.[1][2][3] Its potent, broad-spectrum activity against both Gram-positive and Gram-negative bacteria has garnered significant interest.[3][4][5] This technical guide provides a comprehensive overview of the molecular mechanisms underpinning this compound's interaction with and disruption of bacterial membranes, offering insights for researchers and professionals in drug development.

Initial Interaction and Membrane Binding

This compound's journey to bacterial cell death begins with its interaction with the outer leaflet of the bacterial membrane. Composed of the sequence FVQWFSKFLGRIL-NH2, this short, hydrophobic peptide possesses a net positive charge at physiological pH, a key feature for its initial electrostatic attraction to the negatively charged components of bacterial membranes, such as lipopolysaccharide (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.[1][2][4][6]

Studies have demonstrated this compound's strong affinity for LPS, the major component of the outer membrane of Gram-negative bacteria.[7][8] This interaction is not merely a prelude to membrane disruption but also contributes to the neutralization of endotoxins, suggesting a dual therapeutic potential in treating sepsis.[7][8] The binding of this compound to LPS can inhibit the peptide's bactericidal activity at high LPS concentrations, confirming a direct and significant interaction.[7][8]

Membrane Permeabilization and Pore Formation

Following the initial binding, this compound inserts into the lipid bilayer, a process driven by hydrophobic interactions between the peptide's nonpolar residues and the acyl chains of membrane phospholipids.[4][9] This insertion perturbs the local lipid packing, leading to an increase in membrane permeability in a dose-dependent manner.[1][2]

At lower concentrations, this compound induces the leakage of small molecules from the bacterial cytoplasm, a sublethal effect that compromises cellular homeostasis.[1][2] As the peptide concentration increases, larger molecules are released, ultimately leading to cell death.[1][2] However, unlike many lytic peptides, this compound does not cause complete dissolution of the bacterial cell. Instead, it often results in the formation of "ghost-like" cells, indicating that while the membrane integrity is severely compromised, the overall cellular morphology is somewhat preserved.[1][2]

The precise mechanism of pore formation by this compound is a subject of ongoing investigation, with evidence suggesting a departure from classical models like the "barrel-stave" or "toroidal pore" mechanisms. Instead, a "carpet-like" or "dynamic peptide-lipid supramolecular pore" model has been proposed.[9] In this model, the peptides accumulate on the membrane surface, disrupting the lipid organization and leading to the formation of transient, localized pores or "leaky slits".[9] This is supported by observations that the peptide-induced leakage is dependent on the size of the fluorescent marker, indicating the formation of discrete pores rather than a detergent-like effect.[3][9]

Molecular dynamics simulations suggest that this compound peptides can aggregate on the membrane surface, inducing the formation of tubule-like protrusions and buds, further contributing to the loss of membrane integrity.[4][9]

Quantitative Analysis of this compound Activity

The antimicrobial efficacy of this compound is quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration that inhibits visible bacterial growth.

| Bacterial Strain | MIC (μM) | MIC (mg/L) | Reference |

| Escherichia coli ATCC 25922 | - | 4.00 | [7] |

| Escherichia coli D21 | 1.5 | - | [3] |

| Pseudomonas aeruginosa ATCC 27853 | 50 | - | [10] |

| Klebsiella pneumoniae ATCC BAA-1705 | 50 | - | [10] |

| Staphylococcus aureus ATCC 25923 | 6.25 | - | [10] |

| Staphylococcus aureus Cowan I | 0.5 | - | [3] |

| Bacillus megaterium Bm11 | 0.3 | - | [3] |

Experimental Protocols for Studying this compound's Mechanism of Action

Understanding the intricate details of this compound's interaction with bacterial membranes requires a multi-faceted experimental approach. Below are detailed methodologies for key experiments.

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Protocol:

-

Bacterial Culture: Inoculate a single colony of the test bacterium into Mueller-Hinton (MH) broth and incubate overnight at 37°C.

-

Standardization: Dilute the overnight culture in fresh MH broth to achieve a final concentration of approximately 1 x 10^6 colony-forming units (CFU)/ml.[10]

-

Peptide Dilution: Prepare a series of twofold dilutions of this compound in MH broth in a 96-well polypropylene microtiter plate.[7][10] The concentration range typically spans from 0.125 to 64 mg/L.[7]

-

Inoculation: Add an equal volume of the standardized bacterial suspension to each well containing the peptide dilutions.

-

Controls: Include a positive control (bacteria in broth without peptide) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 16-18 hours.[10]

-

Determination of MIC: The MIC is defined as the lowest peptide concentration at which no visible bacterial growth is observed.[10]

Membrane Permeabilization Assay (Vesicle Leakage Assay)

This assay assesses the ability of this compound to disrupt the integrity of model lipid vesicles by measuring the release of an encapsulated fluorescent dye.

Protocol:

-

Vesicle Preparation:

-

Prepare large unilamellar vesicles (LUVs) composed of a desired lipid composition (e.g., a 7:3 mixture of 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) and 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (POPG) to mimic bacterial membranes).[9]

-

Encapsulate a fluorescent marker, such as calcein, at a self-quenching concentration within the vesicles.[11]

-

-

Assay Procedure:

-

Add the calcein-loaded LUVs to a cuvette containing a suitable buffer.

-

Add varying concentrations of this compound to the cuvette.

-

Monitor the increase in fluorescence over time using a spectrofluorometer.[11] The excitation and emission wavelengths for calcein are typically 490 nm and 517 nm, respectively.[11]

-

-

Data Analysis:

-

The percentage of leakage is calculated relative to the maximum fluorescence achieved after the addition of a detergent (e.g., Triton X-100) to lyse all vesicles.[11]

-

LPS Binding Assay (Fluorescent Probe Displacement)

This assay quantifies the binding affinity of this compound to LPS.

Protocol:

-

Probe and LPS Interaction: A fluorescent probe, such as BODIPY TR cadaverine (BC), which specifically binds to the lipid A portion of LPS and whose fluorescence is quenched upon binding, is used.[7]

-

Competitive Displacement: this compound is added to the LPS-BC complex. If this compound binds to LPS, it will displace the BC probe, resulting in a de-quenching of fluorescence.[7]

-

Measurement: The increase in fluorescence is measured to determine the binding affinity of this compound for LPS.[7]

Visualizing the Mechanism and Experimental Workflows

Diagrams created using the DOT language provide a clear visual representation of the complex processes involved in this compound's mechanism of action and the experimental procedures used to study it.

Caption: Proposed mechanism of action of this compound on bacterial membranes.

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Caption: Workflow for the vesicle leakage assay.

Intracellular Targets: An Emerging Area of Investigation

While the primary mechanism of action of this compound is considered to be membrane disruption, there is emerging evidence that it may also have intracellular targets. Some studies suggest that after crossing the bacterial membrane, this compound can interfere with cellular processes. For instance, it has been shown to bind to the FtsZ protein, a key component of the bacterial cell division machinery, and inhibit its GTPase activity.[5][6][12] This suggests a multi-pronged attack, where this compound not only compromises the bacterial membrane but also disrupts essential intracellular functions.

Conclusion

This compound represents a potent antimicrobial peptide with a complex and multifaceted mechanism of action against bacterial membranes. Its ability to rapidly permeabilize and disrupt the integrity of these vital structures, coupled with its potential to interact with intracellular targets, makes it a compelling candidate for the development of new antimicrobial therapies. Further research into its precise mode of action and its interactions with other cellular components will be crucial in harnessing its full therapeutic potential. This guide provides a foundational understanding for researchers and drug development professionals to build upon in their efforts to combat the growing threat of antibiotic resistance.

References

- 1. Effects of the antimicrobial peptide this compound on cell morphology, membrane permeability and viability of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effects of the antimicrobial peptide this compound on cell morphology, membrane permeability and viability of Escherichia coli | Biochemical Journal | Portland Press [portlandpress.com]

- 3. This compound: antimicrobial, haemolytic and cytotoxic activities, and effects on membrane permeabilization in lipid vesicles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure and Formation Mechanism of Antimicrobial Peptides Temporin B- and L-Induced Tubular Membrane Protrusion - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. First-in-Class Cyclic this compound Analogue: Design, Synthesis, and Antimicrobial Assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Interaction of Antimicrobial Peptide this compound with Lipopolysaccharide In Vitro and in Experimental Rat Models of Septic Shock Caused by Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

- 9. mdpi.com [mdpi.com]

- 10. Novel this compound antimicrobial peptides: promoting self-assembling by lipidic tags to tackle superbugs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. air.unimi.it [air.unimi.it]

Spectrum of Antimicrobial Activity of Temporin L: A Technical Guide

Abstract

Temporin L, a cationic antimicrobial peptide isolated from the skin secretions of the European red frog Rana temporaria, stands out within its family for its potent and broad-spectrum antimicrobial activity. Unlike many temporins that are primarily active against Gram-positive bacteria, this compound demonstrates significant efficacy against Gram-negative bacteria and various fungal pathogens, including multi-drug resistant strains.[1][2][3] Its mechanism of action is multifaceted, involving direct interaction and permeabilization of microbial cell membranes, neutralization of endotoxins like lipopolysaccharide (LPS), and potential interference with intracellular processes such as cell division.[4][5][6] This technical guide provides an in-depth overview of this compound's antimicrobial spectrum, summarizes its minimum inhibitory concentrations (MICs) against a range of pathogens, details its mechanisms of action, and presents the experimental protocols used to evaluate its activity. This document is intended for researchers, scientists, and drug development professionals exploring novel antimicrobial agents.

Introduction

The rise of antimicrobial resistance (AMR) is a critical global health threat, necessitating the discovery of novel therapeutic agents that can overcome existing resistance mechanisms.[1] Antimicrobial peptides (AMPs) have emerged as a promising class of molecules due to their unique modes of action, which often involve targeting the microbial membrane, making the development of resistance less likely.[7][8]

The temporin family comprises over 100 isoforms of short, typically 10-14 amino acid, cationic peptides.[1][8] this compound (TL), with the sequence H-Phe-Val-Gln-Trp-Phe-Ser-Lys-Phe-Leu-Gly-Arg-Ile-Leu-NH₂, is one of the most potent members of this family.[1][3][9] In hydrophobic environments, such as a microbial membrane, it adopts an amphipathic α-helical structure which is crucial for its biological activity.[2][10] Its broad activity spectrum, encompassing Gram-positive bacteria, Gram-negative bacteria, and fungi, makes it a subject of intense research and a valuable template for the design of new antimicrobial drugs.[11][12][13]

Antimicrobial Spectrum of this compound

This compound exhibits a wide range of antimicrobial activity. Its efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the peptide that completely inhibits visible microbial growth.

Antibacterial Activity

This compound is highly effective against a variety of Gram-positive bacteria and, notably, is also active against challenging Gram-negative pathogens.[3] Its activity against clinical isolates, including methicillin-resistant Staphylococcus aureus (MRSA) and carbapenemase-producing Klebsiella pneumoniae, underscores its therapeutic potential.[1]

Table 1: Antibacterial Activity of this compound and Key Analogues

| Bacterial Strain | Organism Type | MIC (µM) | Reference |

|---|---|---|---|

| Staphylococcus aureus ATCC 25923 | Gram-positive | 3.12 - 6.25 | [1][14] |

| Staphylococcus epidermidis ATCC 12228 | Gram-positive | 1.56 | [14] |

| Bacillus megaterium Bm11 | Gram-positive | 1.56 | [6] |

| Escherichia coli ATCC 25922 | Gram-negative | 4.00 (mg/L) | [4] |

| Pseudomonas aeruginosa ATCC 27853 | Gram-negative | 50 | [1] |

| Klebsiella pneumoniae ATCC BAA-1705 | Gram-negative | 6.25 - 50 | [1] |

| Acinetobacter baumannii ATCC 19606 | Gram-negative | 3.12 | [14] |

| Methicillin-resistant S. aureus (MRSA) | Gram-positive | Varies (clinical) | [1] |

| Carbapenemase-producing K. pneumoniae | Gram-negative | Varies (clinical) |[1] |

Note: MIC values can vary between studies due to different experimental conditions. Some studies utilize analogues of this compound; the values presented here are for the most relevant compounds described in the cited literature.

Antifungal Activity

This compound and its derivatives have also demonstrated significant activity against fungal pathogens, particularly species from the Candida genus, which are a common cause of opportunistic infections.[7][15]

Table 2: Antifungal Activity of this compound and Its Analogues

| Fungal Strain | MIC (µM) | Reference |

|---|---|---|

| Candida albicans | 6.5 - 26 | [7][16] |

| Candida glabrata | 25 | [16] |

| Candida tropicalis | 25 | [16] |

| Candida auris | >50 | [16] |

| Candida parapsilosis | >50 |[16] |

Mechanism of Action

The antimicrobial efficacy of this compound stems from a multi-pronged attack on microbial cells, targeting both the cell envelope and intracellular components.

Membrane Permeabilization

The primary mechanism of action for this compound is the disruption of the microbial cell membrane.[2][11] Upon encountering a bacterium, the peptide folds into an α-helix and inserts itself into the lipid bilayer.[11][12] This process increases the permeability of the membrane in a dose-dependent manner.[5][9] At lower concentrations, this allows small molecules to leak out, while at higher, lethal concentrations, larger molecules can escape, leading to cell death.[5][17] Interestingly, instead of causing complete cell lysis, this compound often leaves behind "ghost-like" bacterial cells, indicating that it compromises membrane integrity without total disintegration.[5][18]

References

- 1. Novel this compound antimicrobial peptides: promoting self-assembling by lipidic tags to tackle superbugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Interaction of Antimicrobial Peptide this compound with Lipopolysaccharide In Vitro and in Experimental Rat Models of Septic Shock Caused by Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound: antimicrobial, haemolytic and cytotoxic activities, and effects on membrane permeabilization in lipid vesicles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. Effects of the antimicrobial peptide this compound on cell morphology, membrane permeability and viability of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 6. First-in-Class Cyclic this compound Analogue: Design, Synthesis, and Antimicrobial Assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Unveiling the mechanism of action of acylated this compound analogues against multidrug-resistant Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. portlandpress.com [portlandpress.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Structure and Formation Mechanism of Antimicrobial Peptides Temporin B- and L-Induced Tubular Membrane Protrusion - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Antifungal and Antibiofilm Activity of Cyclic this compound Peptide Analogues against Albicans and Non-Albicans Candida Species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Effects of the antimicrobial peptide this compound on cell morphology, membrane permeability and viability of Escherichia coli [iris.unica.it]

- 18. researchgate.net [researchgate.net]

The Biosynthesis of Temporin L: A Technical Guide for Researchers

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Temporin L, a potent antimicrobial peptide (AMP) isolated from the skin secretions of the European common frog, Rana temporaria, holds significant promise for the development of novel anti-infective therapeutics. Understanding its biosynthesis is crucial for potential biotechnological production and the design of synthetic analogs. This technical guide provides an in-depth overview of the biosynthesis pathway of this compound, from gene transcription to the mature, active peptide. It includes a detailed description of the precursor peptide, the enzymatic processing steps, and the cellular machinery involved. Furthermore, this document outlines key experimental protocols for the study of this compound biosynthesis and presents available quantitative data in a structured format.

Introduction

Amphibian skin is a rich source of a diverse array of bioactive peptides, which constitute a primary component of their innate immune system. Among these, the temporin family of peptides is characterized by their relatively short length (typically 10-14 amino acids), a net positive charge, and a C-terminal amide group.[1][2] this compound is a 13-amino acid peptide with the sequence FVQWFSKFLGRIL-NH₂. It exhibits broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The biosynthesis of this compound, like other AMPs, involves a complex pathway of gene expression and post-translational modifications.

The Precursor of this compound: A Tripartite Structure

The journey of this compound begins with the transcription and translation of its corresponding gene, which encodes a precursor protein known as a prepropeptide. This precursor has a characteristic tripartite structure:

-

Signal Peptide: A short, hydrophobic N-terminal sequence that directs the nascent polypeptide to the endoplasmic reticulum for entry into the secretory pathway.

-

Acidic Propiece (Spacer): An acidic region that is believed to play a role in the correct folding of the precursor and may prevent premature activation of the peptide.

-

Mature Peptide Sequence: The C-terminal region that, after processing, will become the active this compound peptide. This region is flanked by specific cleavage and amidation signals.

Post-Translational Modifications: The Path to Mature this compound

The conversion of the inactive prepropeptide into the biologically active this compound requires a series of precise post-translational modifications that occur within the granular glands of the frog's skin.

Endoproteolytic Cleavage

The first crucial step is the excision of the mature peptide from the precursor. This is accomplished by a class of enzymes known as prohormone convertases (PCs), which are subtilisin-like endoproteinases. These enzymes recognize and cleave at specific basic amino acid residues. In the case of temporin precursors, this cleavage site is typically a Lys-Arg (K-R) pair located immediately upstream of the mature peptide sequence. The likely candidate for this processing step in amphibians is Prohormone Convertase 1/3 (PC1/3).

C-terminal Amidation

A hallmark of this compound and many other bioactive peptides is the presence of a C-terminal amide group. This modification is critical for the peptide's biological activity and stability. The amidation process is a two-step enzymatic reaction catalyzed by the bifunctional enzyme Peptidylglycine Alpha-amidating Monooxygenase (PAM).

-

Hydroxylation: The first step is catalyzed by the Peptidyl-alpha-Hydroxylating Monooxygenase (PHM) domain of PAM. This reaction requires molecular oxygen, ascorbate, and copper ions to hydroxylate the α-carbon of the C-terminal glycine residue of the peptide.

-

Lyase Reaction: The second step is carried out by the Peptidyl-amidoglycolate Lyase (PAL) domain of PAM. This domain cleaves the C-N bond of the hydroxylated glycine, releasing the amidated peptide and glyoxylate.

The presence of a glycine residue immediately following the mature this compound sequence in the precursor is the signal for this amidation reaction.

Signaling and Regulation

The synthesis and secretion of temporins can be influenced by various factors. Studies have shown that thyroid hormones can induce the expression of genes encoding preprotemporins, suggesting a hormonal regulatory mechanism. Environmental stimuli may also play a role in modulating the production of these defense peptides.

Data Presentation

Table 1: Amino Acid Sequence of this compound and its Precursor Signals

| Region | Sequence/Signal | Function |

| Mature Peptide | FVQWFSKFLGRIL | Antimicrobial Activity |

| Cleavage Signal | -Lys-Arg- (KR) | Prohormone Convertase Recognition Site |

| Amidation Signal | -Gly- (G) | Substrate for PAM |

Table 2: Kinetic Parameters of Enzymes Involved in Post-Translational Modifications

| Enzyme | Substrate | Km | Vmax/Km | Optimal pH |

| Prohormone Convertase 1/3 (murine) | Fluorogenic Peptide Substrate | 1-20 µM | - | 5.5 - 6.5[3] |

| Peptidylglycine Alpha-amidating Monooxygenase (anglerfish) | TNP-D-YVG | 25 ± 5 µM | - | ~7.0 |

| 4-nitrohippuric acid | 3.4 ± 1 mM | - | ~7.0[1] |

Experimental Protocols

Extraction and Purification of this compound from Frog Skin Secretions

-

Stimulation and Collection: Skin secretions are obtained from Rana temporaria by mild electrical stimulation. The secretions are collected by washing the dorsal skin with distilled water.

-

Lyophilization: The collected secretions are immediately frozen and lyophilized to preserve the peptides.

-

Extraction: The lyophilized material is homogenized in an acidic extraction buffer (e.g., 0.1 M HCl) to solubilize the peptides and inactivate endogenous proteases.

-

Centrifugation: The homogenate is centrifuged at high speed to pellet cellular debris.

-

Solid-Phase Extraction: The supernatant is passed through a C18 solid-phase extraction column to desalt and concentrate the peptides.

-

Reversed-Phase HPLC (RP-HPLC): The peptide-containing fraction is subjected to RP-HPLC on a C18 column using a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA) for separation.

-

Fraction Collection and Analysis: Fractions are collected and analyzed for antimicrobial activity and by mass spectrometry to identify those containing this compound.

Construction of a cDNA Library from Frog Skin

-

RNA Extraction: Total RNA is extracted from the skin of Rana temporaria using a suitable method such as TRIzol reagent.

-

mRNA Purification: Messenger RNA (mRNA) is purified from the total RNA by oligo(dT)-cellulose chromatography, exploiting the poly(A) tail of eukaryotic mRNAs.

-

First-Strand cDNA Synthesis: The purified mRNA is used as a template for the synthesis of the first strand of complementary DNA (cDNA) using reverse transcriptase and an oligo(dT) primer.

-

Second-Strand cDNA Synthesis: The second strand of cDNA is synthesized using DNA polymerase I and RNase H.

-

Ligation into a Vector: The double-stranded cDNA is ligated into a suitable cloning vector (e.g., pBluescript) that has been digested with appropriate restriction enzymes.

-

Transformation: The ligation mixture is used to transform competent E. coli cells.

-

Library Screening: The library can then be screened using probes designed from known temporin sequences to identify clones containing the cDNA for the this compound precursor.

Identification of this compound by Mass Spectrometry

-

Sample Preparation: The purified peptide fraction from RP-HPLC is prepared for mass spectrometry analysis.

-

MALDI-TOF Mass Spectrometry: Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry is used to determine the molecular mass of the peptide.

-

Tandem Mass Spectrometry (MS/MS): To confirm the amino acid sequence, the peptide is subjected to tandem mass spectrometry (MS/MS). The peptide is fragmented, and the masses of the resulting fragment ions are used to deduce the amino acid sequence.

Mandatory Visualizations

Caption: The biosynthesis pathway of this compound from gene to mature peptide.

Caption: The two-step enzymatic reaction of C-terminal amidation of this compound.

Conclusion

The biosynthesis of this compound is a multi-step process involving the translation of a precursor protein followed by precise post-translational modifications. The key enzymatic steps, endoproteolytic cleavage by a prohormone convertase and C-terminal amidation by PAM, are critical for the production of the mature, active peptide. A thorough understanding of this pathway is essential for researchers aiming to harness the therapeutic potential of this compound and to develop novel antimicrobial agents. The experimental protocols outlined in this guide provide a framework for the investigation of this and other amphibian-derived antimicrobial peptides.

References

- 1. Kinetic analyses of peptidylglycine alpha-amidating monooxygenase from pancreatic islets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Bioevaluation and Targeted Modification of Temporin-FL From the Skin Secretion of Dark-Spotted Frog (Pelophylax nigromaculatus) [frontiersin.org]

- 3. Purification and characterization of the prohormone convertase PC1(PC3) - PubMed [pubmed.ncbi.nlm.nih.gov]

Early Investigations into the Biological multifaceted functionality of Temporin L: A Technical Guide

A Comprehensive Analysis for Researchers and Drug Development Professionals

Temporin L, a cationic antimicrobial peptide originally isolated from the skin of the European red frog Rana temporaria, has been the subject of numerous early studies to elucidate its biological functions. This technical guide provides an in-depth overview of these foundational investigations, focusing on its antimicrobial, cytotoxic, and mechanistic properties. The information is tailored for researchers, scientists, and professionals involved in drug development, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing key pathways and workflows.

Quantitative Bioactivity Profile of this compound

The initial characterization of this compound revealed its potent biological activities against a broad spectrum of microorganisms and its effects on eukaryotic cells. The following tables summarize the quantitative data from early studies.

Table 1: Antimicrobial Activity of this compound

Minimal Inhibitory Concentration (MIC) is a key indicator of an antimicrobial agent's efficacy. Early studies determined the MIC of this compound against various Gram-positive and Gram-negative bacteria. In general, temporins are known to be active against Gram-positive strains with MIC values ranging from 2.5 to 20 µM[1][2]. This compound, however, has shown a broader spectrum of activity.

| Bacterial Strain | Type | MIC (µM) | Reference |

| Staphylococcus aureus ATCC 25923 | Gram-positive | 3.12 | [1][2] |

| Staphylococcus epidermidis ATCC 12228 | Gram-positive | 3.12 | [1][2] |

| Bacillus megaterium Bm11 | Gram-positive | 1.56 | [1][2] |

| Escherichia coli D21 | Gram-negative | Comparable to Gram-positive | [3] |

| Pseudomonas aeruginosa A.T.C.C. 15692 | Gram-negative | Comparable to Gram-positive | [3] |

Table 2: Cytotoxic and Hemolytic Activity of this compound

A critical aspect of antimicrobial peptide development is understanding their impact on host cells. Early research quantified the cytotoxic and hemolytic effects of this compound.

| Cell Type | Assay | Activity Metric | Concentration (µM) | Reference |

| Human erythrocytes | Hemolysis | - | High activity | [3] |

| Hut-78 (human tumor cell line) | Cytotoxicity | - | Cytotoxic | [3] |

| K-562 (human tumor cell line) | Cytotoxicity | - | Cytotoxic | [3] |

| U-937 (human tumor cell line) | Cytotoxicity | - | Cytotoxic | [3] |

| HaCaT (human keratinocytes) | Cytotoxicity (MTT) | ~60-70% viability | 25 | [1] |

| HaCaT (human keratinocytes) | Cytotoxicity (MTT) | <40% viability | 50 | [1] |

Experimental Protocols

The following sections detail the methodologies employed in the early studies of this compound's biological functions.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

96-well microtiter plates (polypropylene is often preferred for peptides to prevent binding)[4]

-

Bacterial culture in logarithmic growth phase

-

Cation-adjusted Mueller-Hinton Broth (MHB)[4]

-

This compound stock solution

-

Sterile diluents (e.g., 0.01% acetic acid, 0.2% BSA)[5]

-

Incubator

Procedure:

-

Aseptically prepare serial twofold dilutions of this compound in the appropriate diluent in the wells of a 96-well plate.

-

Prepare a bacterial inoculum and dilute it in MHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well[4].

-

Add the bacterial suspension to each well containing the diluted peptide.

-

Include a positive control for growth (wells with bacteria and broth only) and a negative control for sterility (wells with broth only).

-

Incubate the plate at 37°C for 18-24 hours[5].

-

The MIC is determined as the lowest concentration of this compound at which no visible bacterial growth is observed[6][7].

Hemolytic Assay

This assay quantifies the ability of a compound to lyse red blood cells (erythrocytes).

Materials:

-

Freshly collected human or animal red blood cells (RBCs)

-

Phosphate-buffered saline (PBS)

-

This compound stock solution

-

Triton X-100 (for 100% hemolysis control)

-

96-well plates

-

Centrifuge

-

Spectrophotometer

Procedure:

-

Wash the RBCs with PBS several times by centrifugation and resuspend them to a final concentration of 1-2% (v/v) in PBS.

-

Prepare serial dilutions of this compound in PBS in a 96-well plate.

-

Add the RBC suspension to each well.

-

Include a negative control (RBCs in PBS only) and a positive control (RBCs with Triton X-100 for complete lysis).

-

Incubate the plate at 37°C for 1 hour.

-

Centrifuge the plate to pellet the intact RBCs.

-

Transfer the supernatant to a new plate and measure the absorbance at a wavelength corresponding to hemoglobin release (e.g., 414 nm or 570 nm)[8][9].

-

Calculate the percentage of hemolysis relative to the positive control.

MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Materials:

-

Human cell line (e.g., HaCaT keratinocytes)

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

CO2 incubator

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO2 incubator at 37°C.

-

The following day, replace the medium with fresh medium containing serial dilutions of this compound.

-

Incubate the cells for a specified period (e.g., 2 or 24 hours).

-

After incubation, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm[10].

-

Cell viability is expressed as a percentage of the untreated control cells.

Vesicle Leakage Assay

This assay assesses the ability of a peptide to disrupt model lipid membranes by measuring the release of an encapsulated fluorescent dye.

Materials:

-

Lipids (e.g., POPC, POPG) to form large unilamellar vesicles (LUVs)

-

Calcein or other fluorescent dye

-

Buffer solution (e.g., HEPES or Tris buffer)

-

Size-exclusion chromatography column (e.g., Sephadex G-25)

-

Fluorometer or microplate reader with fluorescence capabilities

-

Triton X-100

Procedure:

-

Prepare LUVs containing a self-quenching concentration of calcein by methods such as extrusion or sonication.

-

Remove the unencapsulated calcein from the LUV suspension using a size-exclusion column.

-

Add the calcein-loaded LUVs to the wells of a microplate.

-

Add serial dilutions of this compound to the wells.

-

Monitor the increase in fluorescence over time at the appropriate excitation and emission wavelengths for calcein (e.g., 490 nm excitation and 515-520 nm emission)[11][12]. The leakage of calcein into the surrounding buffer results in its dequenching and an increase in fluorescence.

-

Determine 100% leakage by adding Triton X-100 to a control well to completely disrupt the vesicles.

-

Calculate the percentage of leakage induced by the peptide relative to the Triton X-100 control.

Visualizing Mechanisms and Workflows

Proposed Mechanism of Action of this compound on Bacterial Membranes

Early studies suggest that this compound exerts its antimicrobial activity primarily by disrupting the bacterial cell membrane. The proposed mechanism involves the formation of pores or local perturbations in the lipid bilayer, leading to the leakage of cellular contents and ultimately cell death[3].

References

- 1. First-in-Class Cyclic this compound Analogue: Design, Synthesis, and Antimicrobial Assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. This compound: antimicrobial, haemolytic and cytotoxic activities, and effects on membrane permeabilization in lipid vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In Vitro Susceptibility Tests for Cationic Peptides: Comparison of Broth Microdilution Methods for Bacteria That Grow Aerobically - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]

- 6. Broth Microdilution Assay [bio-protocol.org]

- 7. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 8. static.igem.org [static.igem.org]

- 9. researchgate.net [researchgate.net]

- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 11. Calcein leakage assay [bio-protocol.org]

- 12. 4.9. Calcein Leakage Assay [bio-protocol.org]

Physicochemical Properties of Temporin L: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Temporin L, a member of the temporin family of antimicrobial peptides (AMPs), is a short, cationic, and hydrophobic peptide first isolated from the skin secretions of the European red frog, Rana temporaria. It has garnered significant interest within the scientific community due to its broad spectrum of antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as certain fungi and enveloped viruses.[1][2] Unlike many other temporins that are primarily active against Gram-positive bacteria, this compound exhibits potent activity against challenging Gram-negative pathogens.[3][4][5] This technical guide provides a comprehensive overview of the physicochemical properties of this compound, its mechanism of action, and detailed experimental protocols for its characterization, serving as a valuable resource for researchers in the fields of microbiology, drug discovery, and peptide chemistry.

Physicochemical Properties

This compound is a 13-amino acid peptide with a C-terminal amidation.[1][3][6] This amidation is crucial for its biological activity, as it neutralizes the negative charge of the C-terminal carboxyl group, thereby increasing the peptide's overall net positive charge and enhancing its interaction with negatively charged bacterial membranes. The fundamental physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Amino Acid Sequence | FVQWFSKFLGRIL-NH2 | [1][3][6] |

| Molecular Formula | C83H122N20O15 | [3][7][8] |

| Molecular Weight | 1639.98 g/mol | [4][7][8][9] |

| Net Charge (at pH 7) | +3 | [10][11] |

| Theoretical Isoelectric Point (pI) | 10.13 | |

| Hydrophobicity | High | [1][12] |

Note: The theoretical isoelectric point is an estimated value based on the amino acid sequence.

Synthesis and Purification

This compound is typically synthesized chemically via solid-phase peptide synthesis (SPPS), followed by purification using reverse-phase high-performance liquid chromatography (RP-HPLC).

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) of this compound

This protocol outlines the manual synthesis of this compound using the Fmoc/tBu strategy.

Materials:

-

Fmoc-L-amino acids (Fmoc-Phe-OH, Fmoc-Val-OH, Fmoc-Gln(Trt)-OH, Fmoc-Trp(Boc)-OH, Fmoc-Ser(tBu)-OH, Fmoc-Lys(Boc)-OH, Fmoc-Leu-OH, Fmoc-Gly-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Ile-OH)

-

Rink Amide resin

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure®

-

Piperidine

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

1,2-Ethanedithiol (EDT)

-

Water

-

Diethyl ether

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

-

Fmoc Deprotection:

-

Treat the resin with a 20% solution of piperidine in DMF for 5 minutes.

-

Drain the resin and repeat the treatment for 10 minutes.

-

Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

-

-

Amino Acid Coupling:

-

Dissolve the Fmoc-protected amino acid (3 equivalents) and OxymaPure® (3 equivalents) in DMF.

-

Add DIC (3 equivalents) to the amino acid solution and pre-activate for 5 minutes.

-

Add the activated amino acid solution to the resin and shake for 1-2 hours.

-

Monitor the coupling reaction using a Kaiser test. If the test is positive (beads are blue), repeat the coupling step.

-

Wash the resin with DMF (5 times) and DCM (3 times).

-

-

Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each subsequent amino acid in the this compound sequence.

-

Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.

-

Cleavage and Deprotection:

-

Wash the peptide-resin with DCM and dry under vacuum.

-

Treat the resin with a cleavage cocktail of TFA/TIS/EDT/Water (94:1:2.5:2.5 v/v/v/v) for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

-

Peptide Precipitation: Precipitate the peptide by adding cold diethyl ether to the filtrate.

-

Purification and Lyophilization:

-

Centrifuge the mixture to pellet the peptide.

-

Wash the peptide pellet with cold diethyl ether.

-

Dissolve the crude peptide in a water/acetonitrile mixture and purify using RP-HPLC.

-

Lyophilize the pure fractions to obtain the final peptide powder.

-

Experimental Protocol: Purification and Characterization

Purification by RP-HPLC:

-

Column: C18 reverse-phase column.

-

Mobile Phase A: 0.1% TFA in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient of mobile phase B is typically used (e.g., 5-95% over 30 minutes).

-

Detection: UV absorbance at 220 nm and 280 nm.

Characterization by Mass Spectrometry:

-

Technique: Electrospray Ionization Mass Spectrometry (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry.

-

Procedure: Dissolve the purified peptide in an appropriate solvent (e.g., 50% acetonitrile/water with 0.1% formic acid).[13]

-

Analysis: Determine the molecular weight of the peptide and compare it to the theoretical mass to confirm the identity and purity of the synthesized this compound.[13]

Structural Properties

The biological activity of this compound is intrinsically linked to its three-dimensional structure, particularly its ability to adopt an α-helical conformation in membrane-mimicking environments.

Secondary Structure

In aqueous solution, this compound exists predominantly in a random coil conformation.[14] However, upon interaction with negatively charged bacterial membranes or in the presence of membrane-mimicking solvents like trifluoroethanol (TFE) or sodium dodecyl sulfate (SDS) micelles, it undergoes a conformational transition to an amphipathic α-helix.[10][11][14][15] This amphipathic nature, with a distinct separation of hydrophobic and hydrophilic residues on opposite faces of the helix, is crucial for its membrane-disrupting activity.

| Environment | Predominant Secondary Structure | % α-Helix (approx.) |

| Water | Random Coil | Low |

| TFE (20-30%) | α-Helix | High |

| SDS Micelles | α-Helix | High[11] |

| DPC Micelles | α-Helix | High[11] |

Experimental Protocol: Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique to study the secondary structure of peptides in different environments.

Materials:

-

Purified this compound

-

Phosphate buffer (e.g., 10 mM, pH 7.4)

-

TFE

-

SDS

Procedure:

-

Sample Preparation:

-

Dissolve this compound in phosphate buffer to a final concentration of 50-100 µM.

-

Prepare additional samples with varying concentrations of TFE (e.g., 10%, 20%, 30%, 50%) or SDS (above its critical micelle concentration).

-

-

CD Measurement:

-

Use a quartz cuvette with a path length of 0.1 cm.

-

Record CD spectra from 190 to 260 nm at room temperature.

-

Acquire multiple scans for each sample and average them to improve the signal-to-noise ratio.

-

-

Data Analysis:

-

Subtract the spectrum of the buffer (or buffer with TFE/SDS) from the peptide spectrum.

-

Convert the raw data (ellipticity) to mean residue ellipticity [θ].

-

Analyze the spectra for characteristic features of α-helices (negative bands at ~208 and ~222 nm) and random coils (negative band around 200 nm).

-

Deconvolute the spectra using software like DichroWeb to estimate the percentage of different secondary structure elements.[10][11]

-

Biological Activity

This compound exhibits a wide range of biological activities, including potent antimicrobial effects and, notably, significant hemolytic and cytotoxic properties.

Antimicrobial Activity

This compound is active against a broad spectrum of microorganisms. Its efficacy is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the peptide that inhibits the visible growth of a microorganism.

| Microorganism | Strain | MIC (µM) | Reference |

| Gram-positive Bacteria | |||

| Staphylococcus aureus | ATCC 25923 | 6.25 | [1] |

| Staphylococcus aureus | ATCC 29213 | 5 | |

| Bacillus subtilis | ATCC 6633 | 5 | |

| Enterococcus faecalis | ATCC 29212 | 10 | |

| Gram-negative Bacteria | |||

| Escherichia coli | ATCC 25922 | 4 mg/L (~2.4 µM) | [16] |

| Pseudomonas aeruginosa | ATCC 27853 | 12.5 - 50 | [1] |

| Klebsiella pneumoniae | ATCC BAA-1705 | 12.5 - 50 | [1] |

| Yeast | |||

| Candida albicans | ATCC 10231 | 10 |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[1][10]

Materials:

-

This compound stock solution

-

Bacterial or fungal strains

-

Mueller-Hinton Broth (MHB) or other appropriate growth medium

-

96-well microtiter plates

-

Spectrophotometer or plate reader

Procedure:

-

Prepare Inoculum: Grow the microbial culture to the mid-logarithmic phase and dilute it in fresh broth to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Serial Dilutions: Prepare a two-fold serial dilution of the this compound stock solution in the appropriate growth medium directly in the 96-well plate.

-

Inoculation: Add an equal volume of the prepared microbial inoculum to each well, resulting in a final microbial concentration of 2.5 x 10^5 CFU/mL.

-

Controls: Include a positive control (microbes in broth without peptide) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the peptide at which no visible growth is observed. This can be assessed visually or by measuring the optical density at 600 nm.[17]

Hemolytic and Cytotoxic Activity

A significant consideration for the therapeutic application of this compound is its toxicity towards eukaryotic cells. It exhibits considerable hemolytic activity (lysis of red blood cells) and cytotoxicity against various cell lines.[5]

| Cell Type | Activity | Concentration | Reference |

| Human Red Blood Cells | Hemolysis | Potent | [5] |

| Human Tumor Cell Lines (Hut-78, K-562, U-937) | Cytotoxic | Varies by cell line | [5] |

Experimental Protocol: Hemolytic Assay

This protocol measures the ability of this compound to lyse red blood cells.

Materials:

-

This compound

-

Fresh human or sheep red blood cells (RBCs)

-

Phosphate-buffered saline (PBS)

-

Triton X-100 (1% v/v)

-

96-well plates

-

Centrifuge

-

Spectrophotometer

Procedure:

-

Prepare RBC Suspension: Wash the RBCs three times with PBS by centrifugation and resuspend them to a final concentration of 4% (v/v) in PBS.

-

Peptide Dilutions: Prepare serial dilutions of this compound in PBS in a 96-well plate.

-

Incubation: Add the RBC suspension to each well and incubate for 1 hour at 37°C.[18]

-

Controls: Use PBS as a negative control (0% hemolysis) and 1% Triton X-100 as a positive control (100% hemolysis).

-

Centrifugation: Centrifuge the plate to pellet the intact RBCs.

-

Measure Hemoglobin Release: Transfer the supernatant to a new plate and measure the absorbance at 450 nm or 540 nm, which corresponds to the amount of released hemoglobin.[18][19]

-

Calculate Percent Hemolysis: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100

Mechanism of Action

The primary mechanism of action of this compound involves the disruption of the bacterial cell membrane. However, evidence also suggests potential interactions with intracellular targets.

Membrane Permeabilization

This compound's cationic and amphipathic properties facilitate its initial electrostatic interaction with the negatively charged components of bacterial membranes, such as lipopolysaccharide (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.[16][20] Following this initial binding, the peptide inserts into the lipid bilayer, leading to membrane permeabilization and the formation of pores or channels.[1][5][21] This disruption of the membrane integrity results in the leakage of ions and small molecules, dissipation of the membrane potential, and ultimately, cell death.[16]

Interaction with Intracellular Targets

In addition to its membrane-disrupting activity, recent studies have indicated that this compound can translocate across the bacterial membrane and interact with intracellular components. One such identified target is the FtsZ protein, a key component of the bacterial cell division machinery.[22][23] By binding to FtsZ, this compound inhibits its GTPase activity, thereby disrupting the formation of the Z-ring and preventing cell division, leading to the formation of filamentous cells and eventual cell death.[22]

Experimental Workflows

The characterization of this compound involves a series of interconnected experimental procedures, from synthesis to biological evaluation.

Signaling Pathways

Currently, the direct impact of this compound on specific intracellular signaling pathways in either bacterial or eukaryotic cells is not extensively documented. The primary focus of research has been on its direct lytic and inhibitory actions. In bacteria, cell death is primarily attributed to the loss of membrane integrity and inhibition of essential processes like cell division, rather than the modulation of complex signaling cascades. In eukaryotic cells, the cytotoxic effects are generally considered to be a result of membrane disruption leading to necrosis-like cell death, though the involvement of specific signaling pathways leading to apoptosis cannot be entirely ruled out and warrants further investigation.

Conclusion

This compound remains a peptide of significant interest due to its potent and broad-spectrum antimicrobial activity. Its well-defined physicochemical properties, coupled with a dual mechanism of action involving both membrane disruption and intracellular targeting, make it a compelling template for the design of novel antimicrobial agents. However, its inherent cytotoxicity necessitates further research into developing analogues with improved therapeutic indices. The detailed protocols and compiled data within this guide are intended to facilitate further research and development in this promising area.

References

- 1. Novel this compound antimicrobial peptides: promoting self-assembling by lipidic tags to tackle superbugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vitro and intracellular activities of frog skin temporins against Legionella pneumophila and its eukaryotic hosts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C83H122N20O15 | CID 16139180 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound: antimicrobial, haemolytic and cytotoxic activities, and effects on membrane permeabilization in lipid vesicles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound, amide - 1 mg [anaspec.com]

- 7. abmole.com [abmole.com]

- 8. xcessbio.com [xcessbio.com]

- 9. This compound | CRB1000536 | Biosynth [biosynth.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. First-in-Class Cyclic this compound Analogue: Design, Synthesis, and Antimicrobial Assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 12. DigitalCommons@Kennesaw State University - Symposium of Student Scholars: Impact of Solvents on the Structure of this compound Peptide Investigated by Mass Spectrometry [digitalcommons.kennesaw.edu]

- 13. Bicyclic this compound peptide inhibitors targeting the SARS-CoV-2 main protease: design, synthesis, in vitro inhibition efficiency and molecular dynamics insights - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Structure and Formation Mechanism of Antimicrobial Peptides Temporin B- and L-Induced Tubular Membrane Protrusion [mdpi.com]

- 16. Interaction of Antimicrobial Peptide this compound with Lipopolysaccharide In Vitro and in Experimental Rat Models of Septic Shock Caused by Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 17. air.unimi.it [air.unimi.it]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Structure and Formation Mechanism of Antimicrobial Peptides Temporin B- and L-Induced Tubular Membrane Protrusion - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Interaction of Temporin-L Analogues with the E. coli FtsZ Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for the Solid-Phase Synthesis of Temporin L

For Researchers, Scientists, and Drug Development Professionals

Introduction

Temporin L (Sequence: FVQWFSKFLGRIL-NH₂) is a naturally occurring antimicrobial peptide (AMP) isolated from the skin secretions of the European red frog, Rana temporaria. It belongs to the temporin family, which is characterized by a relatively short length (10-14 amino acids), a net positive charge, and a C-terminal amidation. This compound has demonstrated potent activity against a broad spectrum of microorganisms, including Gram-positive and Gram-negative bacteria, making it a promising candidate for the development of new anti-infective agents.

This document provides a detailed protocol for the chemical synthesis of this compound using Fmoc-based solid-phase peptide synthesis (SPPS). The methodology described herein is based on established procedures and incorporates best practices to achieve a high yield and purity of the final peptide product.

Data Presentation

The successful synthesis of this compound can be evaluated through various analytical techniques. The following table summarizes the expected quantitative data for the synthesis and characterization of this compound.

| Parameter | Typical Value/Method | Reference |

| Synthesis Scale | 0.1 mmol | Based on common laboratory-scale peptide synthesis. |

| Resin | Rink Amide resin (0.5 - 0.8 mmol/g loading) | Suitable for the synthesis of C-terminally amidated peptides.[1] |

| Coupling Efficiency | >99% per step (monitored by Kaiser or Chloranil test) | Crucial for obtaining high purity of the crude peptide. |

| Crude Peptide Purity | 60-80% (by analytical RP-HPLC) | Dependent on the success of each coupling and deprotection step. |

| Purification Method | Preparative Reversed-Phase HPLC (RP-HPLC) | Standard procedure for purifying synthetic peptides.[2][3][4][5][6][7] |

| Final Purity | >97% (by analytical RP-HPLC) | A high degree of purity is essential for biological assays.[2][3] |

| Final Yield | 15-30% (based on initial resin loading) | Varies depending on the efficiency of synthesis, cleavage, and purification steps. |

| Identity Confirmation | Mass Spectrometry (e.g., ESI-MS or MALDI-TOF) | Confirms the correct molecular weight of the synthesized peptide (Expected [M+H]⁺ ≈ 1640.0 g/mol ).[4] |

Experimental Protocols

This section details the step-by-step methodology for the solid-phase synthesis of this compound.

Materials and Reagents

-

Resin: Rink Amide MBHA resin (100-200 mesh, ~0.6 mmol/g loading)

-

Fmoc-protected Amino Acids: Fmoc-L-Leu-OH, Fmoc-L-Ile-OH, Fmoc-L-Arg(Pbf)-OH, Fmoc-L-Gly-OH, Fmoc-L-Leu-OH, Fmoc-L-Phe-OH, Fmoc-L-Lys(Boc)-OH, Fmoc-L-Ser(tBu)-OH, Fmoc-L-Trp(Boc)-OH, Fmoc-L-Gln(Trt)-OH, Fmoc-L-Val-OH, Fmoc-L-Phe-OH.

-

Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (1-Hydroxybenzotriazole), or COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate)/OxymaPure.

-

Activation Base: DIPEA (N,N-Diisopropylethylamine)

-

Fmoc Deprotection Solution: 20% (v/v) piperidine in DMF (N,N-Dimethylformamide)

-

Washing Solvents: DMF, DCM (Dichloromethane), Isopropanol (IPA)

-

Cleavage Cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% deionized water

-

Precipitation Solvent: Cold diethyl ether

-

Purification Solvents: Acetonitrile (ACN) and deionized water, both with 0.1% TFA.

Synthesis Workflow Diagram

Caption: Workflow for the Solid-Phase Synthesis of this compound.

Step-by-Step Protocol

1. Resin Preparation and Swelling

-

Place the Rink Amide resin (0.1 mmol) in a reaction vessel.

-

Add DMF to the resin and allow it to swell for at least 30 minutes at room temperature with gentle agitation.

-

Drain the DMF from the reaction vessel.

2. Fmoc Deprotection

-

Add the 20% piperidine in DMF solution to the swollen resin.

-

Agitate the mixture for 3 minutes.

-

Drain the solution.

-

Repeat the piperidine treatment for an additional 10 minutes.

-

Wash the resin thoroughly with DMF (5 times), followed by DCM (3 times) and DMF (3 times) to remove all traces of piperidine.

3. Amino Acid Coupling

-